

An In-depth Technical Guide to the Mechanism of Action of AGN-201904Z

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Compound of Interest				
Compound Name:	AGN-201904Z			
Cat. No.:	B1665649	Get Quote		

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Executive Summary

AGN-201904Z is a novel, investigational pro-proton pump inhibitor (pro-PPI) designed for enhanced and prolonged suppression of gastric acid.[1] It functions as a slowly absorbed, acid-stable prodrug that, upon entering systemic circulation, is rapidly and completely hydrolyzed into its active metabolite, omeprazole.[1][2] This unique absorption and conversion profile provides a prolonged residence time of the active molecule, leading to more consistent and sustained inhibition of the gastric H+/K+-ATPase (proton pump) compared to conventional PPIs like esomeprazole.[1] Clinical data demonstrates that this mechanism results in significantly greater and more prolonged acid suppression, particularly during the nocturnal period, a key challenge in the management of acid-related disorders.[1][2]

Core Mechanism of Action

AGN-201904Z's mechanism of action is a two-step process designed to optimize the delivery and activity of the proton pump inhibitor omeprazole.

• Chemically Metered Absorption: **AGN-201904Z** is engineered as an acid-stable prodrug, allowing it to pass through the stomach and be slowly and continuously absorbed along the length of the small intestine.[1][2] This "chemically metered absorption" contrasts with the rapid absorption of standard PPIs in the upper gastrointestinal tract.[1]



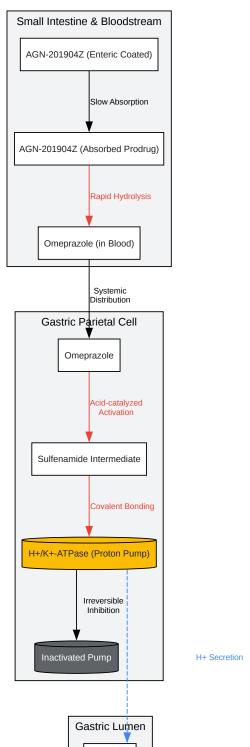




- Rapid Conversion to Omeprazole: Once absorbed into the bloodstream, **AGN-201904Z** is rapidly hydrolyzed, releasing the active drug, omeprazole.[1] Omeprazole then travels to the parietal cells of the stomach.
- Irreversible Proton Pump Inhibition: In the acidic environment of the parietal cell's secretory
 canaliculi, omeprazole is protonated and converted to a reactive sulfenamide intermediate.
 This intermediate forms a covalent disulfide bond with cysteine residues on the H+/K+ATPase, irreversibly inactivating the pump and inhibiting the final step of gastric acid
 secretion.

This overall mechanism, from absorption to pump inhibition, is depicted in the signaling pathway diagram below.





Signaling Pathway: AGN-201904Z to Proton Pump Inhibition

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H+ (Acid)

Caption: Mechanism of AGN-201904Z from absorption to H+/K+-ATPase inhibition.



Quantitative Data: Pharmacodynamics & Pharmacokinetics

The primary clinical investigation of **AGN-201904Z** involved a randomized, open-label, parallel-group study in 24 healthy, Helicobacter pylori negative male volunteers.[1] The study compared the effects of **AGN-201904Z** (600 mg/day) with esomeprazole (40 mg/day) over a 5-day period. [1]

Pharmacodynamic Data: Gastric Acid Suppression

The key pharmacodynamic endpoint was the measurement of intragastric pH. **AGN-201904Z** demonstrated statistically superior acid control, especially during the critical nocturnal period.[1]

Parameter	Day	AGN-201904Z (600 mg)	Esomeprazole (40 mg)	p-value
Median 24-h pH	5	5.59	4.50	<0.0001
Median Nocturnal pH	5	5.38	2.97	<0.0001
% Time pH ≥ 4 (Nocturnal)	1	Significantly Higher	Lower	-
% Time pH ≥ 5 (24-h)	1	Significantly Higher	Lower	-
% Time pH ≥ 5 (Nocturnal)	1	Significantly Higher	Lower	-
Subjects with Nocturnal Acid Breakthrough (NAB)	5	25.0% (3 of 12)	100% (12 of 12)	0.0003

Data sourced from Hunt et al., Aliment Pharmacol Ther, 2008.[1]

Pharmacokinetic Data: Systemic Exposure



Pharmacokinetic analysis focused on the concentration of the active metabolite, omeprazole, in the blood. The slow absorption and rapid conversion of **AGN-201904Z** resulted in a prolonged and higher overall exposure to omeprazole.[1]

Parameter	Day	AGN-201904Z (produces Omeprazole)	Esomeprazole
AUC of Omeprazole	5	~2x higher	Baseline
Tmax (Peak Time)	1 & 5	4.67 hours / 4.17 hours	Not Reported
Apparent Half-life	1 & 5	4.53 hours / 3.78 hours	Not Reported

Data sourced from Hunt et al., Aliment Pharmacol Ther, 2008.[1]

Experimental Protocols

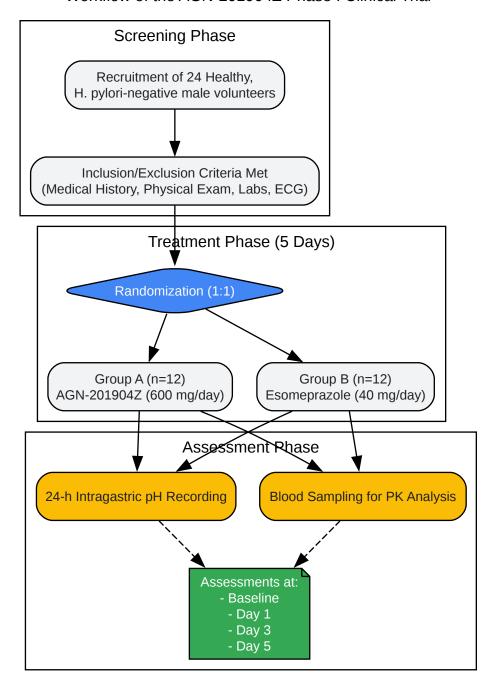
The following outlines the methodology for the key clinical study cited.

Study Design: Randomized Controlled Trial

The core clinical data for **AGN-201904Z** was generated from a randomized, open-label, parallel-group, investigator-blinded study.[1]



Workflow of the AGN-201904Z Phase I Clinical Trial



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